2,4,6-Pyrimidinetriamine, N4-(3-methylphenyl)-5-nitroso-
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Overview
Description
N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a nitroso group and an amine group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve efficiency. This method allows for better control over reaction parameters, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitroso group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and nitroso-substituted aromatic compounds. Examples include:
- 1,2,4-Triazole-containing scaffolds
- Pyrimidine analogs with different substituents
Uniqueness
N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern and the presence of both nitroso and amine groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
92016-75-6 |
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Molecular Formula |
C11H12N6O |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12N6O/c1-6-3-2-4-7(5-6)14-10-8(17-18)9(12)15-11(13)16-10/h2-5H,1H3,(H5,12,13,14,15,16) |
InChI Key |
UAJFZJGJAIBJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2N=O)N)N |
Origin of Product |
United States |
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